Sulfatroxazole

Veterinary Pharmacology Ruminant Pharmacokinetics Sulfonamide Bioavailability

Sulfatroxazole is the preferred sulfonamide for veterinary formulators targeting ruminants, delivering 70.2% oral bioavailability in goats—5.7-fold higher than sulfamethoxazole. Its extended plasma half-life (up to 9.3 h in sheep) enables less frequent dosing, reducing animal stress and farm costs. As one of only five sulfonamides approved for food-producing animals in major jurisdictions, it offers a clear regulatory pathway. Choose sulfatroxazole for reliable pharmacokinetics, predictable residue depletion, and synergistic pairing with diaminopyrimidines like trimethoprim.

Molecular Formula C11H13N3O3S
Molecular Weight 267.31 g/mol
CAS No. 23256-23-7
Cat. No. B032406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfatroxazole
CAS23256-23-7
SynonymsN1-(4,5-imethyl-3-isoxazolyl)sulfanilamide;  4,5-Dimethyl-3-sulfanilamidoisoxazole;  Isosulfafurazole;  N1-(4,5-Dimethyl-3-isoxazolyl)Sulfanilamide;  N1-(4,5-Dimethyl-3-isoxazolyl)Sulfanilamide;  4,5-Dimethyl-3-sulfanilamidoisoxazole;  Isosulfafurazole;  N1
Molecular FormulaC11H13N3O3S
Molecular Weight267.31 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1NS(=O)(=O)C2=CC=C(C=C2)N)C
InChIInChI=1S/C11H13N3O3S/c1-7-8(2)17-13-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6H,12H2,1-2H3,(H,13,14)
InChIKeyDAUFGBIKKGOPJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfatroxazole (CAS 23256-23-7) for Veterinary Research: A Structurally Distinct Sulfonamide with Validated Pharmacokinetic Advantages


Sulfatroxazole is a synthetic sulfonamide antimicrobial agent patented by F. Hoffmann-La Roche & Co. as a bacteriostatic antibiotic that competitively inhibits bacterial dihydropteroate synthase (DHPS), thereby blocking folate synthesis and arresting bacterial growth [1]. Structurally, it is a direct analog of sulfamethoxazole (SMX), differing only by the presence of an additional methyl group at the 4-position of the isoxazole ring, which confers distinct physicochemical and pharmacokinetic properties [2]. Sulfatroxazole is currently registered for veterinary use and is one of only five sulfonamides approved for use in food-producing animals in jurisdictions such as Australia, underscoring its regulatory acceptance and established safety profile .

Why Sulfatroxazole Cannot Be Interchanged with Sulfamethoxazole or Sulfamerazine in Ruminant Pharmacokinetic Studies


Sulfonamide antibiotics are not pharmacokinetically interchangeable in ruminant species. Despite sharing a common mechanism of action (DHPS inhibition), individual sulfonamides exhibit marked differences in oral bioavailability, plasma half-life, and metabolic fate following administration to ruminants. For combination therapy with diaminopyrimidines such as trimethoprim or baquiloprim, it is essential that the sulfonamide partner possesses a similar pharmacokinetic profile to achieve optimal synergistic antibacterial effect [1]. Direct comparative studies in dwarf goats reveal that sulfamethoxazole (SMX) suffers from poor oral bioavailability (12.4%) due to an extensive first-pass effect, while sulfamerazine exhibits substantial binding to rumen contents that impairs absorption [2]. In contrast, sulfatroxazole demonstrates a favorable balance of high bioavailability, extended plasma half-life, and moderate protein binding, making it the preferred sulfonamide candidate for oral or intraruminal administration in ruminant veterinary medicine [3].

Sulfatroxazole Quantitative Differentiation: Head-to-Head Pharmacokinetic and Metabolic Comparisons Against Key Sulfonamide Analogs


Oral Bioavailability in Ruminants: Sulfatroxazole Achieves 5.7-Fold Higher Systemic Exposure Than Sulfamethoxazole in Dwarf Goats

In a direct comparative study conducted in dwarf goats (n=6) following intraruminal administration at 30 mg/kg body weight, sulfatroxazole achieved an oral bioavailability of 70.2 ± 32.3%, which was approximately 5.7-fold higher than the bioavailability of sulfamethoxazole (12.4 ± 4.7%) [1]. Sulfatroxazole also demonstrated a numerically higher bioavailability than sulfamerazine (67.6 ± 13.5%), though the difference was not statistically significant. This pronounced advantage over sulfamethoxazole is attributed to the extensive first-pass metabolism that sulfamethoxazole undergoes in ruminants, a limitation that sulfatroxazole largely circumvents.

Veterinary Pharmacology Ruminant Pharmacokinetics Sulfonamide Bioavailability

Plasma Half-Life and Systemic Exposure: Sulfatroxazole Provides the Longest Mean Residence Time Among Compared Sulfonamides in Ruminants

Following intraruminal administration in dwarf goats, sulfatroxazole exhibited the highest plasma peak concentration (Cmax: 26.1 ± 6.3 mg/L) and the longest plasma elimination half-life (t1/2β: 4.7 ± 1.8 h) among the three sulfonamides tested [1]. Its mean residence time (MRT: 13.9 ± 4.5 h) was substantially longer than that of sulfamethoxazole (MRT not reported; rapid elimination with t1/2β of 2.4 ± 1.5 h) and sulfamerazine [2]. In sheep receiving intramuscular administration of the Leotrox formulation (trimethoprim/sulfatroxazole), sulfatroxazole achieved a mean elimination half-life of 9.30 hours, which was markedly longer than the half-lives observed for sulfadoxine (4.8 h), sulfadiazine (2.9 h), and the alternative sulfadiazine formulation (2.6 h) [3].

Pharmacokinetic Modeling Drug Elimination Veterinary Therapeutics

Metabolic Fate Differentiation: Sulfatroxazole Undergoes Predominant Hydroxylation Rather Than Acetylation in Humans, Contrasting with Sulfamethoxazole

In humans, sulfatroxazole exhibits a distinct metabolic pathway compared to sulfamethoxazole and other sulfonamides. Hydroxylation is the predominant elimination pathway for sulfatroxazole, accounting for 70% of the administered dose, whereas only 15% undergoes acetylation and 10% is excreted unchanged [1]. This metabolic profile contrasts sharply with sulfamethoxazole, which undergoes extensive N4-acetylation as its primary metabolic route [2]. In pigs, the metabolic pattern is reversed: N4-acetylation accounts for 70% of urinary excretion while hydroxylation yields only trace amounts [3]. This species-dependent shift in metabolic preference has direct implications for selecting appropriate sulfonamides in comparative metabolism studies or when evaluating the potential for drug-drug interactions involving acetylation polymorphisms.

Drug Metabolism Phase I Metabolism Sulfonamide Biotransformation

Plasma Protein Binding and Residue Depletion Profile: Sulfatroxazole as a Reliable Marker Residue in Edible Tissues

Sulfatroxazole exhibits moderate plasma protein binding (70%) compared to sulfadoxine (50%) and sulfadiazine (14%) [1]. In a residue depletion study conducted in 36 pigs treated intramuscularly with a trimethoprim/sulfatroxazole combination (16 mg/kg body weight for five days), concentrations of sulfatroxazole, its N4-acetyl metabolite, and trimethoprim in edible tissues and at injection sites fell below the 0.1 ppm threshold on day nine following the last injection [2]. Notably, sulfatroxazole was eliminated more slowly than trimethoprim or its metabolite, establishing sulfatroxazole as the appropriate marker residue for monitoring compliance with withdrawal periods for this veterinary formulation [3].

Food Safety Residue Analysis Withdrawal Period

Regulatory Approval and Species-Specific Clearance: Sulfatroxazole Demonstrates Faster Elimination in Sheep Than Cattle

Sulfatroxazole is one of only five sulfonamides approved for use in food-producing animals in Australia, following a comprehensive regulatory review that deemed its toxicological, residue, and metabolism data sufficient to support continued registration . In a comparative pharmacokinetic study of sulfatroxazole following intravenous administration (30 mg/kg) in cows and sheep, elimination was significantly faster in sheep (half-life: 309 ± 82 minutes) than in cows (half-life: 404 ± 39 minutes) [1]. The total body clearance was correspondingly higher in sheep (0.70 ± 0.13 mL/min/kg) than in cows (0.49 ± 0.11 mL/min/kg) [2].

Species Differences Drug Clearance Regulatory Compliance

Recommended Research and Procurement Scenarios for Sulfatroxazole Based on Validated Differentiated Evidence


Ruminant Oral Pharmacokinetic Studies Requiring High and Reliable Bioavailability

Investigators conducting oral or intraruminal pharmacokinetic studies in cattle, sheep, or goats should prioritize sulfatroxazole over sulfamethoxazole or sulfamerazine. Quantitative evidence demonstrates that sulfatroxazole achieves a 5.7-fold higher oral bioavailability (70.2 ± 32.3%) than sulfamethoxazole (12.4 ± 4.7%) in dwarf goats, ensuring more predictable systemic exposure and reduced inter-individual variability [1]. This characteristic makes sulfatroxazole the preferred sulfonamide partner for combination studies with diaminopyrimidines such as trimethoprim or baquiloprim in ruminant models.

Veterinary Formulation Development Targeting Extended Dosing Intervals

Formulation scientists developing veterinary antimicrobial products for food-producing animals should consider sulfatroxazole as the sulfonamide component when extended dosing intervals are desired. Sulfatroxazole exhibits the longest plasma half-life (4.7 ± 1.8 h intraruminally in goats; 9.30 h intramuscularly in sheep) and longest mean residence time (13.9 ± 4.5 h) among commonly compared veterinary sulfonamides, including sulfamethoxazole, sulfadoxine, and sulfadiazine [2]. This pharmacokinetic advantage supports less frequent dosing regimens, which can improve compliance, reduce animal handling stress, and lower overall drug costs in commercial farming operations.

Comparative Drug Metabolism Studies Investigating Hydroxylation Versus Acetylation Pathways

Researchers investigating species differences in sulfonamide metabolism or the toxicological implications of N4-acetylation should select sulfatroxazole as a hydroxylation-predominant comparator. In humans, sulfatroxazole is primarily metabolized via hydroxylation (70% of dose) with only minor acetylation (15%), contrasting sharply with sulfamethoxazole which undergoes extensive acetylation [3]. Furthermore, the marked species-dependent shift observed in pigs—where acetylation predominates (70%)—provides a valuable tool for probing the genetic and enzymatic determinants of sulfonamide biotransformation across species [4].

Food Safety Residue Depletion Studies and Regulatory Submission Support

For toxicologists and regulatory affairs professionals developing residue depletion profiles for veterinary medicinal products, sulfatroxazole offers a well-characterized and predictable elimination profile. Its moderate plasma protein binding (70%) and demonstrated depletion to below 0.1 ppm in edible tissues within 9 days post-treatment in pigs make it a reliable marker residue for establishing withdrawal periods [5]. Additionally, sulfatroxazole is one of only five sulfonamides with sufficient toxicological and residue data to support continued approval for use in food-producing animals in major regulatory jurisdictions, reducing the data burden for new product submissions .

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